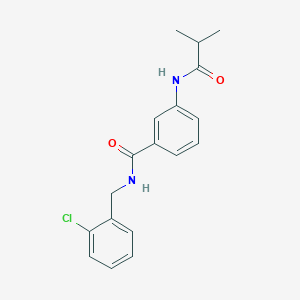
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has been studied for its potential applications in scientific research. MNQ is a tetrahydroisoquinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biomolecules. This binding may alter the activity of these molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. It has also been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is its strong fluorescence, which makes it useful for imaging applications. However, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is relatively unstable and has a short half-life, which may limit its usefulness in certain experiments. Additionally, the mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new synthetic methods for 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline that may improve its stability and half-life. Additionally, further studies are needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline and its potential applications in cancer therapy and other areas of biomedical research. Finally, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline may also be useful as a tool for studying protein-protein interactions and other biomolecular interactions.
合成方法
The synthesis of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with 2,3-dimethoxyphenethylamine to form the intermediate 2-(2-nitrobenzyl)-2,3-dimethoxyphenethylamine. This intermediate is then reduced using sodium borohydride to yield the final product, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline.
科学研究应用
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence in the red region of the spectrum, making it useful for imaging applications that require long-wavelength excitation and emission. 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use as a tool for studying protein-protein interactions, as it has been shown to bind selectively to certain proteins.
属性
IUPAC Name |
6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-13-7-8-19(12-15(13)10-18(17)24-2)11-14-5-3-4-6-16(14)20(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXREMTVVUDHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260404 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)


![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)


